molecular formula C9H5F3O3S B1457614 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide CAS No. 1800430-79-8

6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide

Cat. No.: B1457614
CAS No.: 1800430-79-8
M. Wt: 250.2 g/mol
InChI Key: YDLNWYLUDUKXMY-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide (CAS 1800430-79-8) is a fluorinated derivative of the benzo[b]thiophene dioxide scaffold. Its molecular formula is C₉H₅F₃O₃S, with a molecular weight of 250.19 g/mol . The trifluoromethyl (-CF₃) group at the 6-position imparts unique electronic and steric properties, enhancing its utility in materials science and medicinal chemistry. It is commonly used as a building block for non-fullerene small-molecule acceptors (NF-SMAs) in organic photovoltaics and as a precursor for synthesizing bioactive metal complexes .

Key physicochemical properties include:

  • Storage: Requires protection from light and moisture. At -80°C, it remains stable for 6 months; at -20°C, stability decreases to 1 month .
  • Solubility: Typically dissolved in DMSO for research applications, with heating and sonication recommended to improve dissolution .
  • Purity: Commercial samples exhibit >98% purity, validated by COA and SDS .

Properties

IUPAC Name

1,1-dioxo-6-(trifluoromethyl)-1-benzothiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3S/c10-9(11,12)5-1-2-6-7(13)4-16(14,15)8(6)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLNWYLUDUKXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide typically involves multi-step organic reactions focusing on:

  • Construction of the benzothiophene core.
  • Introduction of the trifluoromethyl group at the 6-position.
  • Oxidation of the thiophene sulfur to the sulfone (1,1-dioxide) stage.
  • Formation of the ketone group at the 3-position.

The process demands precise control of reaction conditions, reagents, and catalysts to achieve the desired regioselectivity and functional group transformations.

Preparation Methods

Oxidation of Benzothiophene Derivatives to 1,1-Dioxide

A common approach to obtain the 1,1-dioxide involves oxidation of benzothiophene derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions. This step converts the sulfur atom in the thiophene ring to the sulfone form.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 6-position is introduced either by:

  • Direct trifluoromethylation of a precursor benzothiophene compound using trifluoromethylating reagents.
  • Utilizing trifluoromethyl-substituted starting materials in the synthesis of the benzothiophene core.

Palladium-Catalyzed Cross-Coupling and Arylation Reactions

Recent research highlights palladium-catalyzed oxidative cross-coupling reactions as effective methods to functionalize benzo[b]thiophene 1,1-dioxides, including the preparation of substituted derivatives like this compound.

  • For example, palladium acetate (Pd(OAc)2) catalyzes the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids under oxidative conditions, yielding functionalized benzothiophene derivatives with moderate to good yields (e.g., 39% yield reported for 2-phenylbenzo[b]thiophene 1,1-dioxide).
  • Similar palladium-catalyzed oxidative olefination methods using styrenes and acrylates have been developed to modify benzo[b]thiophene 1,1-dioxides selectively at the C2 position, expanding the scope of derivatives accessible via this route.

Formulation and Solubility Preparation

For experimental and in vivo use, preparation of stock solutions of this compound involves dissolving the compound in solvents such as DMSO, PEG300, Tween 80, and water or corn oil, ensuring clarity and homogeneity at each step. The preparation follows a sequential solvent addition with physical methods like vortexing or ultrasound to aid dissolution.

Detailed Preparation Protocol Example (From Literature)

Step Reagents/Conditions Description
1 Benzothiophene precursor Starting material for the benzothiophene core
2 Trifluoromethylation reagent (e.g., CF3 source) Introduce trifluoromethyl group at position 6
3 Oxidizing agent (e.g., m-CPBA) Oxidize sulfur to sulfone (1,1-dioxide)
4 Palladium catalyst (Pd(OAc)2), arylboronic acid, Cu(OAc)2, pyridine, solvent (DMSO or 1,4-dioxane) Catalyze selective C2-arylation or olefination
5 Purification by column chromatography Isolate pure this compound

Research Findings on Reaction Conditions and Yields

Reaction Type Catalyst/Conditions Yield (%) Notes
Pd-catalyzed C2-arylation Pd(OAc)2 (10 mol%), Cu(OAc)2, pyridine, 1,4-dioxane, 100 °C, 20 h 39 Moderate yield; selective for C2 position
Pd-catalyzed oxidative olefination Pd(OAc)2 (5 mol%), AgOAc, AcOH, 100 °C, 24 h 37 Functional group tolerant; selective olefination
Oxidation to 1,1-dioxide m-CPBA or H2O2, mild conditions High Efficient conversion of thiophene sulfur to sulfone

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Oxidation of benzothiophene m-CPBA, H2O2 High efficiency, straightforward Requires careful control of oxidant
Pd-catalyzed cross-coupling Pd(OAc)2, arylboronic acids, Cu(OAc)2, pyridine High regioselectivity, functional group tolerance Moderate yields, long reaction times
Direct trifluoromethylation CF3 reagents Direct installation of CF3 group May require specialized reagents
Formulation for use DMSO, PEG300, Tween 80, water/corn oil Enables biological testing Requires sequential solvent addition

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzo[b]thiophenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide is in the field of medicinal chemistry. Its structural features allow it to act as a scaffold for the development of novel pharmaceutical agents.

Antimicrobial Activity

Recent studies have highlighted its potential as an antimicrobial agent. Research has demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains, suggesting its utility in developing new antibiotics .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer properties. Preliminary findings indicate that it may inhibit the growth of certain cancer cell lines, making it a candidate for further development in cancer therapeutics .

Materials Science

In materials science, this compound is being explored for its role in creating advanced materials with unique properties.

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. Research indicates that polymers modified with this compound exhibit improved mechanical properties and lower surface energy, making them suitable for applications in coatings and adhesives .

Nanocomposites

Studies have shown that this compound can be used to synthesize nanocomposites with enhanced electrical and thermal properties. These materials are being investigated for use in electronic devices and energy storage systems .

Environmental Applications

The environmental implications of this compound are also noteworthy.

Pollutant Degradation

Research has indicated that this compound can be utilized in the degradation of environmental pollutants. Its chemical structure allows it to interact with various organic pollutants, facilitating their breakdown into less harmful substances .

Sensor Development

The compound's unique properties make it suitable for developing sensors that detect environmental contaminants. Studies are ongoing to explore its efficacy in real-time monitoring applications .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Exhibits significant activity against bacteria.
Anti-Cancer Properties Inhibits growth in specific cancer cell lines.
Fluorinated Polymers Enhances thermal stability and mechanical properties.
Nanocomposites Improved electrical and thermal characteristics.
Pollutant Degradation Facilitates breakdown of organic pollutants.
Sensor Development Potential for real-time environmental monitoring.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The sulfone group can form strong hydrogen bonds with target molecules, further enhancing its binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The trifluoromethyl derivative is compared to related compounds with varying substituents (Table 1):

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Benzo[b]thiophen-3(2H)-one 1,1-Dioxide None 1127-35-1 C₈H₆O₃S 182.2 Melting point: 134–135°C; used in synthesis of dyes and metal complexes .
5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide Br (5-position) 250736-42-6 C₈H₅BrO₃S 261.10 Lower synthetic yield (46%); used in palladium-catalyzed coupling reactions .
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide CF₃ (6-position) 1800430-79-8 C₉H₅F₃O₃S 250.19 High thermal stability; applied in NF-SMAs for solar cells .

Key Observations :

  • The -CF₃ group increases molecular weight and hydrophobicity compared to the unsubstituted parent compound, influencing solubility and electronic properties .
  • Bromo-substituted derivatives exhibit higher molecular weights and are typically used in cross-coupling reactions, though their synthetic yields are lower .

Biological Activity

6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆F₃O₂S, with a molecular weight of 250.2 g/mol. The compound features a thiophene ring fused to a benzene ring, along with a carbonyl and a sulfone group. The presence of the trifluoromethyl group enhances its chemical reactivity and biological activity compared to structurally similar compounds .

Biological Activities

Research indicates that compounds related to benzo[b]thiophenes exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of benzo[b]thiophenes can decrease the viability of cancer cells while maintaining lower toxicity towards healthy cells. For instance, compounds similar to 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one demonstrated significant cytotoxic effects against MCF7 breast cancer cells while showing reduced toxicity towards MCF10A normal breast cells .
  • Antimicrobial Properties : Benzo[b]thiophenes have been reported to possess antimicrobial properties, with some derivatives exhibiting low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and fungi. The structure-activity relationship suggests that modifications can enhance efficacy against microbial strains .
  • Anti-inflammatory and Antioxidant Effects : Compounds in this class have also been investigated for their anti-inflammatory and antioxidant properties, which are critical in managing various chronic diseases .

Synthesis Methods

Several synthesis methods for this compound have been reported:

  • Electrophilic Substitution Reactions : Utilizing trifluoromethylation techniques to introduce the trifluoromethyl group onto the benzo[b]thiophene structure.
  • Microwave-Assisted Synthesis : This method has been shown to enhance yields and reduce reaction times significantly.
  • Flow Microreactor Systems : These systems allow for controlled reaction pathways, enabling the synthesis of complex derivatives with high precision .

Table 1: Summary of Biological Activity Studies

StudyCompound TestedCell LineConcentrationResults
BS633MCF750 µMReduced viability by 40% after 48h
BS230MCF10A10 µMIncreased viability by 15% compared to DOX
Benzo[b]thiophene DerivativeStaphylococcus aureusMIC = 16 µg/mLExhibited bactericidal activity

Notable Findings

  • Cytotoxicity : In one study, BS633 showed a significant reduction in MCF7 cell viability while sparing MCF10A cells, indicating its potential as a targeted anticancer agent .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of certain benzo[b]thiophene derivatives against Staphylococcus aureus, suggesting their potential in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide, and what factors influence their efficiency?

  • Methodological Answer : The compound can be synthesized via:

  • Condensation : Reacting benzo[b]thiophen-3(2H)-one 1,1-dioxide with trifluoromethyl-substituted aryl aldehydes under acidic (e.g., H₂SO₄) or basic conditions .
  • Oxidation : Using hydrogen peroxide or sodium perborate tetrahydrate to oxidize thioaurones (sulfur analogs of aurones) to the sulfone derivative .
  • Catalytic methods : Employing copper(II) acetoacetonate with (bis(trifluoroacetoxy)iodo)benzene for iodonium ylide reactions, enabling regioselective functionalization .
    Key factors include reaction temperature, catalyst loading, and solvent polarity. For example, acidic conditions favor electrophilic aromatic substitution, while basic media may enhance condensation rates.

Q. How can spectroscopic techniques differentiate this compound from structurally similar sulfone derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoromethyl (-CF₃) group shows distinct upfield shifts (~δ 110–120 ppm in ¹³C NMR) and splitting patterns due to coupling with fluorine. Sulfone resonances (SO₂) appear as singlet peaks in ¹³C NMR (~δ 50–60 ppm) .
  • FT-IR : Strong absorption bands at ~1300–1150 cm⁻¹ (asymmetric SO₂ stretch) and ~1130–1080 cm⁻¹ (symmetric SO₂ stretch) confirm the sulfone group. The CF₃ group exhibits peaks at ~1200–1100 cm⁻¹ (C-F stretches) .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) distinguishes molecular ions (e.g., [M+H]⁺ at m/z 268.02 for C₉H₅F₃O₃S) and fragmentation patterns unique to the trifluoromethyl-sulfone scaffold .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) to separate polar byproducts .
  • Recrystallization : Polar aprotic solvents (e.g., DMSO or DMF) enhance solubility at elevated temperatures, enabling high-purity crystals upon cooling .
  • Acid-Base Extraction : Leverage the compound’s stability in acidic/basic conditions to remove impurities via pH-selective partitioning .

Advanced Research Questions

Q. How do bond length (BLA) and bond order alterations (BOA) in this compound influence its nonlinear optical (NLO) properties?

  • Methodological Answer : Density Functional Theory (DFT) studies reveal that reduced BLA (e.g., shorter C=C bonds in the conjugated system) and increased BOA (alternating single/double bonds) enhance first-order hyperpolarizability (β), a key NLO metric. The electron-withdrawing -CF₃ and -SO₂ groups stabilize charge-transfer excited states, amplifying β values. Experimental validation via electric-field-induced second-harmonic generation (EFISHG) correlates computational predictions with observed NLO activity .

Q. What strategies enable regioselective C(sp³)-H arylation in derivatives of this compound?

  • Methodological Answer : Palladium-catalyzed C-H activation is effective. For example:

  • Catalytic System : Pd(OAc)₂ with bidentate ligands (e.g., Xantphos) enhances regioselectivity at the C2 position of the thiophenone ring .
  • Directing Groups : Transient directing groups (e.g., pyridine-based auxiliaries) temporarily coordinate Pd to activate specific C-H bonds .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMA) improve catalyst stability and substrate solubility, achieving yields >80% .

Q. How does the compound’s reactivity with nucleophiles differ from electrophiles, and how can conditions be tailored for desired products?

  • Methodological Answer :

  • Nucleophilic Attack : The electron-deficient sulfone moiety undergoes conjugate addition with Grignard reagents (e.g., RMgX) at the α,β-unsaturated ketone, yielding 1,4-adducts without ring opening .
  • Electrophilic Substitution : Halogenation (e.g., NBS in CCl₄) targets the aromatic ring, producing 5- or 7-substituted derivatives depending on directing effects of -CF₃ and -SO₂ groups .
  • Solvent Effects : Hydroxylic solvents (e.g., MeOH/H₂O) favor nucleophilic addition, while nonpolar solvents (e.g., THF) promote electrophilic pathways .

Q. What computational methods predict the compound’s utility in materials science, such as organic photovoltaics (OPVs)?

  • Methodological Answer : Time-dependent DFT (TD-DFT) simulations using B3LYP/6-311+G(d,p) basis sets model electronic transitions (λ_max ≈ 350–400 nm) and charge-transfer efficiency. The -CF₃ group lowers LUMO energy (-2.1 eV), enhancing electron-accepting capacity in OPVs. Experimental UV-Vis and cyclic voltammetry data align with these predictions .

Contradictions and Resolutions

  • Issue : Conflicting reports on regioselectivity in halogenation reactions.
    • Resolution : Regioselectivity depends on the electronic effects of substituents. For 6-CF₃ derivatives, -SO₂ dominates directing, favoring halogenation at C5 over C7. Experimental validation via NOESY or X-ray crystallography is recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide
Reactant of Route 2
6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide

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